molecular formula C14H9F6N3O B1416945 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine CAS No. 1219454-63-3

4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Cat. No. B1416945
CAS RN: 1219454-63-3
M. Wt: 349.23 g/mol
InChI Key: QYPGPFARGQARRC-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a phenyl ring substituted with one or more trifluoromethyl groups. They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .


Synthesis Analysis

The synthesis of trifluoromethylphenyl derivatives often involves reactions such as Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo a variety of chemical reactions, including those involving hydrogen bonding sites . The specific reactions and their mechanisms can vary greatly depending on the specific compound and conditions.


Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds generally have unique physical and chemical properties due to the presence of the trifluoromethyl groups. These properties can include a high degree of fluorination, which can affect the compound’s reactivity, stability, and other properties .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, is crucial in medicinal and pharmaceutical industries for its synthetic applications and bioavailability. Research highlights the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine scaffolds, essential for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Chemistry and Properties of Pyridine Derivatives

Another study reviews the chemistry and properties of pyridine derivatives, showcasing their importance in forming complex compounds and highlighting their spectroscopic, structural, and biological activities. This underscores the potential of pyridine derivatives, including 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, in various scientific applications (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, akin to 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, serve as versatile intermediates in organic synthesis, catalysis, and drug development due to their functional diversity and biological significance. Their role in forming metal complexes, designing catalysts, and contributing to medicinal applications, including anticancer and anti-inflammatory activities, is highlighted in recent research (Li et al., 2019).

Gas Separation Technologies

Polyimide membranes synthesized from related compounds are analyzed for their diffusivity in gas separation, providing insights into the characteristics of gas penetration through dense membranes. This underscores the importance of such compounds in developing new materials for efficient gas separation (Wang, Cao, & Chung, 2002).

Mechanism of Action

The mechanism of action of trifluoromethylphenyl compounds can vary greatly depending on the specific compound and its intended use. Some compounds in this class are used as n-type semiconductors for OFET devices .

Safety and Hazards

Like all chemicals, trifluoromethylphenyl compounds should be handled with care. They can pose various health hazards, such as skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

4-[2,5-bis(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O/c15-13(16,17)8-1-2-10(14(18,19)20)9(6-8)7-3-4-22-11(5-7)12(21)23-24/h1-6,24H,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPGPFARGQARRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Reactant of Route 2
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

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